molecular formula C9H7BrN4OS B14577045 2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one CAS No. 61631-53-6

2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one

Cat. No.: B14577045
CAS No.: 61631-53-6
M. Wt: 299.15 g/mol
InChI Key: VUEKCIFNDYTUKG-UHFFFAOYSA-N
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Description

2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one is a complex organic compound that features a bromine atom, a phenyl group, and a tetrazole ring

Preparation Methods

The synthesis of 2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one typically involves multiple steps. One common method includes the S-alkylation of a triazole compound with 2-bromo-1-phenylethanone in the presence of cesium carbonate, followed by reduction with sodium borohydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include cesium carbonate for alkylation and sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one exerts its effects involves interactions with molecular targets and pathways. The tetrazole ring, in particular, is known for its ability to stabilize negative charges through delocalization, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives and brominated phenyl compounds. For example:

The uniqueness of 2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one lies in its combination of a brominated phenyl group and a tetrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

61631-53-6

Molecular Formula

C9H7BrN4OS

Molecular Weight

299.15 g/mol

IUPAC Name

2-bromo-1-phenyl-2-(2H-tetrazol-5-ylsulfanyl)ethanone

InChI

InChI=1S/C9H7BrN4OS/c10-8(16-9-11-13-14-12-9)7(15)6-4-2-1-3-5-6/h1-5,8H,(H,11,12,13,14)

InChI Key

VUEKCIFNDYTUKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(SC2=NNN=N2)Br

Origin of Product

United States

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